1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]tetrazol-5-amine
Description
1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]tetrazol-5-amine is a complex organic compound that belongs to the class of tetrazoles and oxadiazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Properties
IUPAC Name |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN7O/c11-7-4-2-1-3-6(7)9-13-8(19-15-9)5-18-10(12)14-16-17-18/h1-4H,5H2,(H2,12,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVQFHNWURFBPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CN3C(=NN=N3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]tetrazol-5-amine involves multiple steps. One common method includes the reaction of 2-chlorobenzonitrile with sodium azide in the presence of a catalyst to form the tetrazole ring. This is followed by the formation of the oxadiazole ring through a cyclization reaction involving hydrazine and carbon disulfide . Industrial production methods often employ eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields .
Chemical Reactions Analysis
1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include catalysts like nano-ZnO/Co3O4, solvents like dimethylformamide (DMF), and temperatures ranging from 120-130°C . Major products formed from these reactions include various substituted tetrazoles and oxadiazoles .
Scientific Research Applications
1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]tetrazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]tetrazol-5-amine involves its interaction with various molecular targets. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it can inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects . The molecular pathways involved include the modulation of signaling pathways related to inflammation and pain .
Comparison with Similar Compounds
1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]tetrazol-5-amine is unique due to its combined tetrazole and oxadiazole rings, which confer distinct biological activities. Similar compounds include:
5-Phenyl-1H-tetrazole: Known for its high acidic nature and stability.
1-Methyl-5-aminotetrazole: Used in various chemical syntheses.
4-Methyl-1,2,3-thiadiazole-5-carbaldehyde: Utilized in the synthesis of thiadiazole derivatives.
These compounds share some chemical properties but differ in their specific applications and biological activities.
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